
2',3'-Dideoxy-3'-fluorouridine
Vue d'ensemble
Description
2',3'-Dideoxy-3'-fluorouridine (3'-FdUrd) is a fluorinated nucleoside analog characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, with a fluorine atom substituted at the 3' position (Figure 1). This structural modification enhances its resistance to enzymatic degradation while enabling selective inhibition of viral replication. 3'-FdUrd exhibits potent antiretroviral activity, particularly against HIV-1, by targeting reverse transcriptase (RT) after intracellular phosphorylation to its active triphosphate form . Its high purity (≥95%) and stability under -20°C storage make it a valuable research reagent in virology and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-3’-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Types of Reactions:
Oxidation: 2’,3’-Dideoxy-3’-fluorouridine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of oxidized uridine derivatives.
Reduction: Formation of reduced uridine derivatives.
Substitution: Formation of substituted uridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemical Structure and Mechanism of Action
Chemical Structure:
3'-FFdUrd is characterized by the replacement of the hydroxyl groups at the 2' and 3' positions of the ribose sugar with hydrogen atoms and the substitution of a fluorine atom at the 3' position of the uracil base. This modification enhances stability and alters interactions with viral enzymes, making it a candidate for antiviral therapies.
Mechanism of Action:
The primary mechanism by which 3'-FFdUrd exerts its effects is through the inhibition of DNA synthesis. It gets incorporated into DNA strands during replication, leading to chain termination. This action effectively halts the proliferation of viruses and cancer cells by targeting viral reverse transcriptase and cellular DNA polymerases .
Antiviral Applications
3'-FFdUrd has shown significant antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1).
-
Efficacy Against HIV:
- Studies indicate that 3'-FFdUrd has an average IC50 value of approximately 1.8 µM against fresh clinical isolates of HIV-1 from patients naive to AZT (zidovudine) .
- It retains efficacy against HIV strains resistant to commonly used drugs such as AZT and ddI, indicating its potential as a therapeutic agent in treating resistant infections .
- Other Viral Targets:
Cancer Research Applications
In addition to its antiviral properties, 3'-FFdUrd is being investigated for its potential as an anticancer agent.
- Mechanism in Cancer Cells:
Synthesis and Production
The synthesis of 3'-FFdUrd typically involves selective fluorination techniques that enhance yield and purity. Common methods include:
-
Fluorination Agents:
- Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are often used as fluorinating agents under anhydrous conditions to achieve high yields.
-
Industrial Production:
- On a larger scale, production follows similar synthetic routes but includes rigorous purification steps such as crystallization and chromatography to ensure product quality.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-3’-fluorouridine involves its incorporation into the DNA of replicating cells. Once incorporated, it inhibits DNA synthesis by terminating the elongation of the DNA chain. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells and virus-infected cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Structural and Conformational Differences
The antiviral activity of nucleoside analogs is highly dependent on sugar puckering and fluorine substitution patterns:
- 3'-FdUrd : The 3'-fluorine induces a C3'-endo sugar conformation, enhancing binding affinity to RT .
- Zidovudine (AZT) : A 3'-azido substitution stabilizes the C3'-endo conformation but increases mitochondrial toxicity due to prolonged intracellular retention .
- Didanosine (ddI): Lacks both 2' and 3' hydroxyl groups, adopting a flexible sugar pucker that reduces RT inhibition efficiency (IC₅₀ = 0.49 µM vs. 1.8 µM for 3'-FdUrd) .
- 5-Chloro-3'-FdUrd (935U83) : Addition of a 5-chloro group improves metabolic stability and oral bioavailability (86% in mice) while retaining activity against AZT-resistant HIV strains .
Table 1. Structural and Conformational Properties
Antiviral Activity and Resistance Profiles
3'-FdUrd and its derivatives demonstrate distinct potency against HIV-1:
- 3'-FdUrd : IC₅₀ = 1.8 µM against clinical HIV-1 isolates, weaker than AZT (IC₅₀ = 0.23 µM) but significantly less toxic in erythroid progenitor cells (IC₅₀ > 400 µM vs. 0.30 µM for AZT) .
- 935U83 : Maintains activity against AZT-, ddI-, and ddC-resistant strains due to its unique 5-chloro-3'-fluoro motif, which avoids common resistance mutations .
- 5-Fluoro-3'-deoxyuridine (5-F-3'-dUrd) : Lacks the 2'-deoxy modification, resulting in reduced RT inhibition (Ki = 1.7 mM for thymidine phosphorylase) .
Table 2. Antiviral Activity and Selectivity
Metabolic and Pharmacokinetic Profiles
Fluorination at the 3' position alters metabolic activation and clearance:
- 3'-FdUrd : Rapidly phosphorylated to its triphosphate form, with a plasma concentration 100× higher than IC₅₀ in animal models. However, it undergoes slower hepatic metabolism compared to AZT .
- 935U83 : High oral bioavailability (60% in monkeys) and minimal interaction with cytochrome P450 enzymes, reducing drug-drug interaction risks .
- 5-Fluoro-2',3'-dideoxyuridine (5-F-d4U): The 5-fluoro group enhances thymidylate synthase inhibition (Ki = 0.13 mM) but increases cytotoxicity in non-target tissues .
Table 3. Pharmacokinetic Parameters
Compound | Oral Bioavailability | Half-life (h) | Key Metabolites |
---|---|---|---|
3'-FdUrd | 60% (monkeys) | 2.5 | 3'-FdUrd-TP |
AZT | 75% (humans) | 1.0 | AZT-glucuronide |
935U83 | 86% (mice) | 3.2 | 935U83-TP |
Activité Biologique
2',3'-Dideoxy-3'-fluorouridine (3'-FFdUrd) is a nucleoside analogue that has garnered attention for its potential antiviral properties, particularly against various viral infections. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
3'-FFdUrd is synthesized through the modification of uridine, where a fluorine atom is introduced at the 3' position of the sugar moiety. This modification alters the compound's interaction with enzymes involved in nucleotide metabolism. Specifically, it has been shown to act as a weak noncompetitive inhibitor of thymidine phosphorylase (Ki = 1.7 mM) and a competitive inhibitor of thymidylate synthase (Ki = 0.13 mM) when both substrate and inhibitor are present simultaneously . The inhibition mechanism involves the formation of a complex between 3'-FFdUMP (the phosphorylated form) and thymidylate synthase, which is crucial for DNA synthesis.
Antiviral Properties
Research indicates that 3'-FFdUrd exhibits broad-spectrum antiviral activity. It has been tested against various viruses, including flaviviruses such as Zika virus and West Nile virus, demonstrating low-micromolar antiviral effects (EC50 values ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM) in cell lines derived from neural tissues . Notably, it showed no measurable cytotoxicity at concentrations up to 25 μM but did exhibit cytostatic effects at higher concentrations .
Pharmacokinetics and Distribution
The pharmacokinetic profile of 3'-FFdUrd has been studied using microdialysis techniques to assess its distribution in the brain and skin. The findings suggest that the compound can cross the blood-brain barrier effectively, which is critical for treating central nervous system infections . The distribution patterns indicate that physiological factors significantly influence its pharmacokinetics.
Study on Flavivirus Infections
In a notable study, researchers evaluated the antiviral efficacy of 3'-FFdUrd in mouse models infected with tick-borne encephalitis virus (TBEV). The results demonstrated significant antiviral activity in vivo, supporting the potential use of this compound as a therapeutic agent against emerging flavivirus infections .
Comparative Analysis with Other Nucleosides
A comparative analysis was performed between 3'-FFdUrd and other nucleoside analogues like 3'-deoxy-3'-fluoroadenosine. While both compounds exhibited antiviral properties, 3'-FFdUrd showed superior efficacy against specific viral strains due to its unique structural modifications that enhance binding affinity to viral polymerases .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Parameter | Value |
---|---|
Synthesis | Fluorination at 3' position |
Inhibition Type | Noncompetitive (thymidine phosphorylase), Competitive (thymidylate synthase) |
Antiviral Activity | EC50: 1.1 - 4.7 μM against flaviviruses |
Cytotoxicity | None up to 25 μM |
Cytostatic Effect | Observed at >12.5 μM |
Blood-Brain Barrier Penetration | Effective |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing fluorine at the 3'-position of dideoxyuridine derivatives?
Fluorination at the 3'-position is typically achieved via deoxofluorination reactions using reagents like phosphorus trichloride (PCl₃) or specialized fluorinating agents. For example, dinucleoside phosphorochloridites can be synthesized using PCl₃ and nucleoside analogues, followed by selective fluorination steps to stabilize the sugar moiety . Conformational analysis via NMR and X-ray crystallography is critical to confirm stereochemical fidelity .
Q. How does the fluorine substitution at the 3'-position influence the conformational flexibility of the sugar ring?
Fluorine's electronegativity induces a preference for the North-type (C3'-endo) sugar puckering, which mimics the ribose conformation in RNA. This is validated by studies using NMR coupling constants and computational modeling, which show reduced flexibility compared to non-fluorinated analogues. Such rigidity impacts base-pairing interactions and enzyme recognition .
Q. What analytical techniques are essential for characterizing 2',3'-Dideoxy-3'-fluorouridine and its derivatives?
High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are indispensable for confirming molecular weight and fluorine incorporation. Additionally, X-ray crystallography provides atomic-level insights into stereochemistry, while circular dichroism (CD) spectroscopy assesses helical distortions in DNA/RNA hybrids .
Advanced Research Questions
Q. How do enzymatic activation pathways (e.g., phosphorylation by deoxycytidine kinase) affect the antiviral efficacy of this compound?
The compound requires triphosphorylation by kinases like deoxycytidine kinase (dCK) to act as a chain-terminating nucleotide. Competitive assays using dCK inhibitors (e.g., tetrahydrouridine) reveal that phosphorylation efficiency correlates with antiviral activity. However, variability in cellular kinase expression can lead to discrepancies in in vitro vs. in vivo efficacy .
Q. What strategies resolve contradictions in antiviral activity data across different cell lines?
Discrepancies often arise from differences in nucleoside transport mechanisms or intracellular phosphatase activity. Methodological solutions include:
- Metabolic Profiling: Quantify phosphorylated metabolites via LC-MS/MS to correlate drug activation with efficacy.
- Knockout Models: Use CRISPR-edited cell lines lacking specific nucleoside transporters (e.g., hENT1) to isolate uptake mechanisms .
Q. How does the 3'-fluorine atom impact resistance mutations in viral polymerases?
Structural studies of HIV-1 reverse transcriptase (RT) complexes show that the 3'-fluorine sterically hinders excision of the incorporated nucleotide, reducing the frequency of thymidine-associated mutations (TAMs). Molecular dynamics simulations further highlight reduced flexibility in the RT active site when fluorine is present .
Q. What are the challenges in designing prodrugs of this compound to enhance bioavailability?
Prodrug strategies (e.g., 5'-O-fatty acyl esters) must balance lipophilicity for membrane penetration with enzymatic hydrolysis rates. In vitro assays using esterases and in vivo pharmacokinetic studies in rodent models are critical for optimizing prodrug stability and activation .
Q. Methodological Tables
Table 1. Key Synthetic Routes for 3'-Fluorinated Nucleosides
Method | Reagents | Yield (%) | Key Reference |
---|---|---|---|
Deoxofluorination | PCl₃, DAST | 45–60 | |
Stereoselective Glycosylation | Trichloroacetimidate donors | 30–50 |
Table 2. Comparative Antiviral Activity in Cell Lines
Cell Line | IC₅₀ (µM) | Phosphorylation Efficiency (%) | Reference |
---|---|---|---|
MT-4 (HIV-1) | 0.12 | 78 | |
CEM (HIV-1) | 0.45 | 35 |
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUEHLYJFLWPK-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034059 | |
Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41107-56-6, 207128-22-1 | |
Record name | 2′,3′-Dideoxy-3′-fluorouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41107-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-2',3'-dideoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',3'-Dideoxy-3'-fluorouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.